1-(4-Chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone
Beschreibung
This compound features a chlorophenyl group linked to an ethanone moiety, which is further connected to a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. Its piperazine core contributes to conformational flexibility, a common feature in bioactive molecules targeting central nervous system disorders or inflammation .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O/c19-14-3-1-12(2-4-14)16(27)11-25-5-7-26(8-6-25)17-15(20)9-13(10-24-17)18(21,22)23/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMAEQOAJSXPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123073 | |
| Record name | 1-(4-Chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338979-09-2 | |
| Record name | 1-(4-Chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338979-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
1-(4-Chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone, often referred to as compound X, is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound X can be represented as follows:
This compound features a piperazine ring connected to a chlorophenyl and a trifluoromethyl-pyridine moiety, which are essential for its biological activity.
Research indicates that the biological activity of compound X is primarily attributed to its interactions with specific biological targets:
- Receptor Binding : Compound X shows affinity for various neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes like acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Antitumor Activity : The compound exhibits cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antidepressant Effects
In preclinical studies, compound X demonstrated significant antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin levels and receptor activity.
Anticancer Properties
Several studies have highlighted the anticancer potential of compound X:
- In vitro assays on human cancer cell lines reported IC50 values indicating effective growth inhibition. For instance, it exhibited an IC50 value of 1.61 µg/mL against the HT29 colon cancer cell line .
- Molecular docking studies revealed that compound X interacts favorably with Bcl-2 protein, suggesting a pathway for inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Studies have shown that it inhibits bacterial growth by disrupting cell membrane integrity and inhibiting metabolic pathways .
Study 1: Antidepressant Evaluation
In a double-blind study involving rodent models, compound X was administered over four weeks. The results indicated a significant reduction in depressive behaviors compared to control groups. Behavioral tests showed enhanced locomotion and reduced immobility in forced swim tests.
Study 2: Anticancer Efficacy
A series of experiments conducted on human A431 epidermoid carcinoma cells demonstrated that treatment with compound X led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent.
Data Tables
| Biological Activity | IC50 Value (µg/mL) | Target |
|---|---|---|
| Antidepressant | Not specified | Serotonin receptors |
| Anticancer (HT29) | 1.61 | Cell proliferation |
| Antimicrobial | Varies | Bacterial strains |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Piperazine-Based Derivatives with Varying Aromatic Substituents
- MK45 (RTC6): 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Key Difference: Replaces the chlorophenyl-ethanone group with a thiophene-containing butanone chain.
- 1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone Key Difference: Substitutes the trifluoromethylpyridinyl group with a fluorophenyl moiety and adds a methylpyridine ring. Impact: Fluorine’s electronegativity may improve metabolic stability compared to chlorine, while the methyl group increases steric hindrance .
Heterocyclic Variations in the Piperazine Side Chain
- 1-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone Key Difference: Incorporates a triazole ring instead of a direct piperazine-pyridinyl linkage. Impact: The triazole’s hydrogen-bonding capability could modulate solubility and target selectivity .
- 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Key Difference: Replaces the pyridinyl group with a methylsulfonyl-piperazine and a pyrazole ring.
Substituent Effects on Physicochemical Properties
- Trifluoromethyl vs. Chloro Groups :
- Hydroxyethyl vs. Methylpiperazine: In (4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone, the hydroxyethyl group improves aqueous solubility, a critical factor for oral bioavailability .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Groups : The trifluoromethyl and chloro substituents in the target compound confer strong electron-withdrawing effects, likely stabilizing interactions with enzymatic active sites .
- Heterocyclic Diversity : Analogs with triazole or pyrazole rings (e.g., ) show varied binding modes due to differences in hydrogen-bonding capacity and ring strain .
- Solubility vs. Permeability : Hydrophilic modifications (e.g., hydroxyethyl in ) improve solubility but may reduce membrane permeability, highlighting a trade-off in drug design .
Vorbereitungsmethoden
Synthetic Strategies and Key Reaction Pathways
The synthesis of 1-(4-chlorophenyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone involves two primary components:
- Piperazine Core Functionalization : Introduction of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent.
- Ethanone Moiety Assembly : Coupling of the 4-chlorophenyl group to the piperazine-nitrogen via a ketone linker.
Piperazine Ring Synthesis and Substitution
The piperazine core is synthesized via cyclization or nucleophilic aromatic substitution (SNAr). A validated approach involves reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with bis(2-chloroethyl)amine under basic conditions. For instance, bis(2-chloroethyl)methylamine hydrochloride (synthesized from diethanolamine and thionyl chloride) reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine in xylene at reflux (138–144°C) for 24 hours, yielding 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine hydrochloride (Yield: 86%).
Table 1: Reaction Conditions for Piperazine Core Formation
Ethanone Moiety Installation
The ethanone group is introduced via Friedel-Crafts acylation or nucleophilic substitution. A two-step protocol is widely adopted:
- Synthesis of 2-Chloro-1-(4-chlorophenyl)ethanone : Reacting 4-chlorophenylacetyl chloride with aluminum chloride in dichloromethane.
- Piperazine Alkylation : The piperazine nitrogen attacks the α-carbon of the chloroethanone derivative.
In a representative procedure, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (10 mmol) and 2-chloro-1-(4-chlorophenyl)ethanone (10 mmol) are stirred in acetonitrile with potassium carbonate (15 mmol) at 60°C for 12 hours. The product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 72% of the target compound.
Table 2: Key Parameters for Ethanone-Piperazine Coupling
| Piperazine Derivative | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | Acetonitrile | K₂CO₃ | 60°C | 12 h | 72% |
Advanced Synthetic Methodologies and Optimization
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction times. A 2022 study demonstrated that heating the piperazine and chloroethanone in DMF at 120°C under microwave conditions (300 W) for 30 minutes achieves 89% yield. This method minimizes side products like N,N-dialkylated derivatives .
Characterization and Analytical Validation
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous-flow reactors to enhance safety and reproducibility. A 2023 pilot study achieved 82% yield using a tubular reactor (residence time: 15 min, 100°C) with in-line purification via liquid-liquid extraction.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodology :
- Step 1 : Start with condensation of 4-chlorophenylacetic acid derivatives with piperazine intermediates under anhydrous conditions (e.g., using dichloromethane as a solvent and sodium hydroxide as a base) .
- Step 2 : Introduce the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety via nucleophilic substitution. Monitor reaction progress using TLC or HPLC.
- Step 3 : Optimize purification via recrystallization (e.g., ethanol or DMF) to achieve ≥95% purity, as validated by HPLC .
- Critical Parameters : Temperature (reflux at 100–110°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for key intermediates).
Q. How can researchers confirm the molecular structure and purity of the compound?
- Methodology :
- Spectroscopic Analysis : Use -NMR and -NMR to verify backbone connectivity (e.g., piperazine CH groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (expected m/z ~470–480) via ESI-MS or MALDI-TOF.
- Purity Assessment : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Questions
Q. How can structural contradictions between crystallographic studies be resolved?
- Methodology :
- Single-Crystal X-ray Diffraction : Compare unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å for similar compounds) and hydrogen-bonding patterns (e.g., C–H···O interactions) to identify polymorphic variations .
- Computational Modeling : Use density functional theory (DFT) to optimize geometries and validate experimental bond lengths/angles (e.g., C–C bonds averaging 1.48 Å) .
- Data Reconciliation : Cross-reference with databases like the Cambridge Structural Database (CSD) to resolve discrepancies in dihedral angles or packing motifs .
Q. What strategies can address conflicting bioactivity data in related piperazine derivatives?
- Methodology :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays).
- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on receptor binding using molecular docking (e.g., AutoDock Vina) .
- Statistical Validation : Apply ANOVA or t-tests to assess significance in IC values across studies .
Q. How can researchers optimize solubility and stability for in vitro pharmacological studies?
- Methodology :
- Co-solvent Systems : Test DMSO/PBS mixtures (≤0.1% DMSO) to avoid precipitation.
- pH Profiling : Measure solubility across pH 4–8 using shake-flask methods.
- Accelerated Stability Studies : Store solutions at 4°C, 25°C, and 40°C for 48 hours; analyze degradation via LC-MS .
Experimental Design & Data Analysis
Q. What experimental controls are critical for assessing the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Negative Controls : Exclude catalysts (e.g., Pd(PPh)) to confirm reaction specificity.
- Isotopic Labeling : Use -labeled intermediates to track bond formation via NMR.
- Kinetic Monitoring : Employ in situ IR spectroscopy to detect transient intermediates (e.g., enolates) .
Q. How should researchers design dose-response studies to minimize off-target effects?
- Methodology :
- Dose Range : Test 0.1–100 µM in triplicate, using logarithmic increments.
- Selectivity Profiling : Screen against related receptors (e.g., dopamine D2 vs. serotonin 5-HT) to identify specificity.
- Toxicity Thresholds : Measure lactate dehydrogenase (LDH) release in primary cell lines to establish safe dosing .
Safety & Compliance
Q. What safety protocols are essential for handling chlorinated and trifluoromethyl intermediates?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.
- Waste Disposal : Neutralize acidic/byproduct streams with 10% sodium bicarbonate before disposal.
- Emergency Response : Maintain activated carbon spill kits and eyewash stations in labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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